molecular formula C9H10BrNO2 B1431101 Methyl 4-amino-3-bromo-2-methylbenzoate CAS No. 1427361-33-8

Methyl 4-amino-3-bromo-2-methylbenzoate

Cat. No.: B1431101
CAS No.: 1427361-33-8
M. Wt: 244.08 g/mol
InChI Key: HAEHULSXXMHFJM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-2-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, featuring a bromine atom, an amino group, and a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-2-methylbenzoate typically involves the bromination of methyl 2-methylbenzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated sulfuric acid for nitration, and catalytic hydrogenation or the use of reducing agents like tin(II) chloride for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor and adjust reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-2-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Nitration: Concentrated sulfuric acid and nitric acid.

    Reduction: Tin(II) chloride or catalytic hydrogenation with palladium on carbon.

    Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Scientific Research Applications

Methyl 4-amino-3-bromo-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-4-bromo-3-methylbenzoate: Similar structure but with different positioning of the amino and bromine groups.

    Methyl 4-amino-3-bromobenzoate: Lacks the methyl group on the benzene ring.

    Methyl 4-amino-2-methylbenzoate: Lacks the bromine atom

Uniqueness

Methyl 4-amino-3-bromo-2-methylbenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

methyl 4-amino-3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEHULSXXMHFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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